
(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzodiazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazocin derivatives and related structures that share the benzodiazocin ring system. Examples include:
- (8-chloro-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid
- (8-fluoro-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid
Uniqueness
(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid is unique due to the presence of the bromo substituent, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H15BrN2O3 |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
2-(5-bromo-12-oxo-2-phenyl-1,9-diazatricyclo[8.2.1.03,8]trideca-3(8),4,6,10-tetraen-11-yl)acetic acid |
InChI |
InChI=1S/C19H15BrN2O3/c20-12-6-7-15-13(8-12)18(11-4-2-1-3-5-11)22-10-16(21-15)14(19(22)25)9-17(23)24/h1-8,18,21H,9-10H2,(H,23,24) |
InChI Key |
VWTZSNCNIJWNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


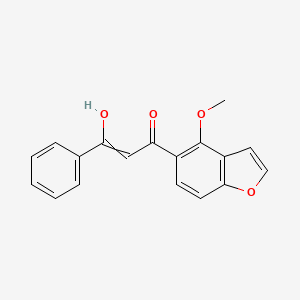
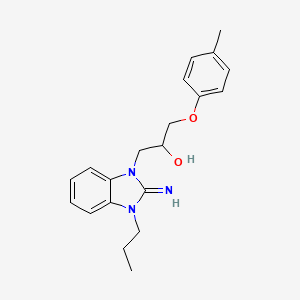
![2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B12457014.png)
![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B12457021.png)
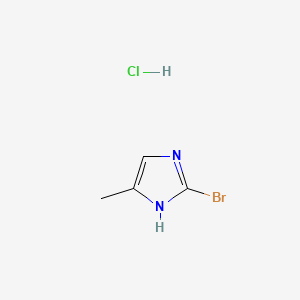
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B12457033.png)
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]butanoyl]-3-methylpentanamide](/img/structure/B12457035.png)
![(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12457043.png)
![5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12457066.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457069.png)
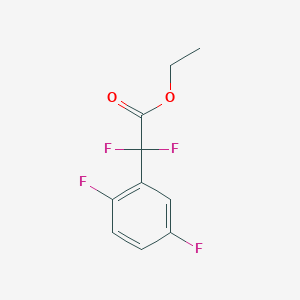
![N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12457087.png)
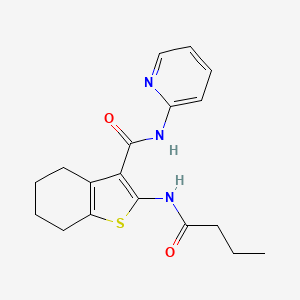
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12457091.png)
